molecular formula C13H18O B1598964 2-(4-Isobutyrylphenyl)propane CAS No. 72846-62-9

2-(4-Isobutyrylphenyl)propane

Cat. No. B1598964
Key on ui cas rn: 72846-62-9
M. Wt: 190.28 g/mol
InChI Key: KJOFMRLNOMBWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04740624

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
[Compound]
Name
ketone 1-phenyl-2-methyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:7]1([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1.[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([C:23]2([OH:14])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
ketone 1-phenyl-2-methyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)(C)O)=O
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04740624

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
[Compound]
Name
ketone 1-phenyl-2-methyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:7]1([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:4]=[CH:5][CH:6]=1.[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[C:11]([OH:22])([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[C:15]1([C:21]([C:23]2([OH:14])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]2)=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
ketone 1-phenyl-2-methyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)(C)O)=O
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C(C(C)(C)O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.